

# A Comparative Guide to the Long-Term Stability of Nickel-Cobalt Perovskite Electrocatalysts

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The quest for efficient and durable electrocatalysts is paramount for advancing renewable energy technologies such as water splitting and metal-air batteries. **Nickel-cobalt** (Ni-Co) based perovskite oxides have emerged as a promising class of low-cost catalysts for the oxygen evolution reaction (OER), a critical bottleneck in these systems.<sup>[1]</sup> Their flexible electronic structure and high intrinsic activity make them attractive alternatives to expensive noble metal catalysts like iridium oxide (IrO<sub>2</sub>) and ruthenium oxide (RuO<sub>2</sub>).<sup>[1][2]</sup> However, for practical implementation, long-term operational stability is as crucial as initial activity.

This guide provides an objective comparison of the long-term stability of Ni-Co perovskite electrocatalysts against common alternatives, supported by experimental data and detailed methodologies.

## Experimental Protocols for Stability Assessment

Standardized and rigorous testing protocols are essential for the objective evaluation of electrocatalyst durability.<sup>[3][4]</sup> The following electrochemical techniques are commonly employed to assess the long-term stability of OER catalysts.

1. Chronopotentiometry (CP): This is one of the most common methods for stability testing.<sup>[5]</sup>
  - Methodology: A constant current density, typically one relevant to practical applications (e.g., 10 mA cm<sup>-2</sup>), is applied to the working electrode, and the corresponding potential required to

maintain this current is monitored over time.[5][6] An increase in the required potential signifies a decrease in catalytic activity and performance degradation.[5] The test duration can range from several hours to thousands of hours.[6][7]

- **Relevance:** This method directly simulates the operation of an electrolyzer under a constant hydrogen production rate.

2. Chronoamperometry (CA): This technique provides complementary information to chronopotentiometry.[5]

- **Methodology:** A constant potential is applied to the working electrode, and the resulting current is measured as a function of time.[8] A decay in the current over the experimental period indicates catalyst deactivation or degradation.[5][9]
- **Relevance:** This test is useful for understanding how the catalyst's activity changes under a constant driving force.

3. Cyclic Voltammetry (CV): While primarily used for initial activity assessment, repeated CV cycling can also serve as a stability test.[10]

- **Methodology:** The potential is swept back and forth between defined limits for a large number of cycles. Changes in the CV curves, such as a decrease in current density or a shift in peak potentials, can indicate electrochemical instability, dissolution, or surface restructuring.[9]
- **Relevance:** This method can accelerate degradation processes and is particularly useful for assessing the structural integrity of the catalyst under potential cycling conditions.

4. Accelerated Durability Tests (ADT): These protocols are designed to simulate the intermittent nature of renewable energy sources and accelerate degradation.[11][12]

- **Methodology:** ADTs often involve repeated "ON/OFF" cycles. For instance, an "ON" step might involve operating the catalyst at a high current density (e.g.,  $0.6 \text{ A cm}^{-2}$ ) for a period, followed by an "OFF" step where the catalyst is held at a more cathodic potential for a set duration.[11][12] The transition between states can be rapid to mimic sudden power changes.[11][12] The catalyst's performance is evaluated after a certain number of cycles. [13]

- Relevance: ADTs provide a more realistic assessment of catalyst durability for applications powered by intermittent sources like solar or wind.[13][14]

## Performance and Stability Data

The following tables summarize representative performance and stability data for Ni-Co perovskites and benchmark OER electrocatalysts. It is important to note that performance is highly dependent on the specific composition, morphology, and testing conditions (e.g., electrolyte pH).

Table 1: OER Activity and Stability of Ni-Co Perovskites in Alkaline Media

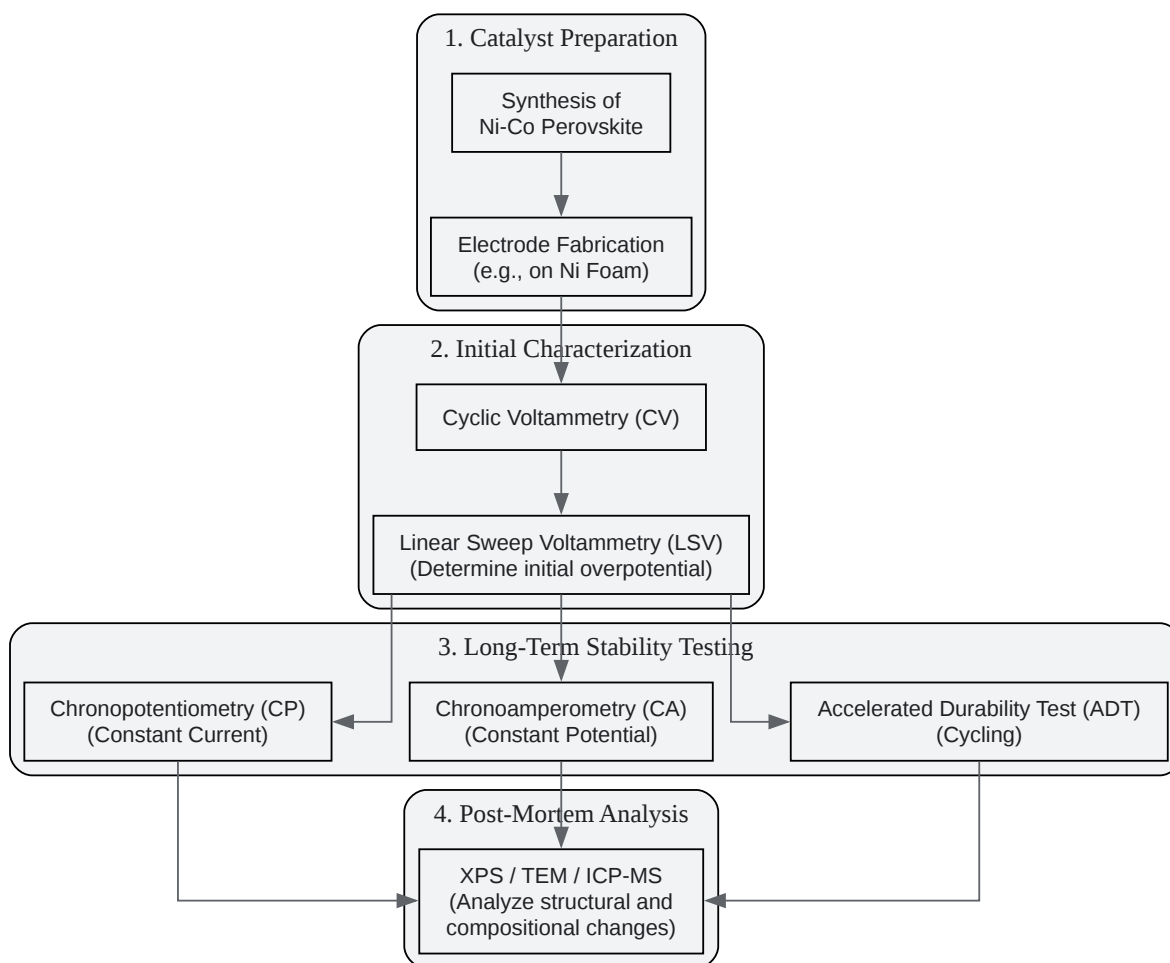
| Catalyst  | Electrolyte | Overpotential @ 10 mA cm <sup>-2</sup> (mV) | Tafel Slope (mV dec <sup>-1</sup> ) | Stability Test & Duration    | Stability Outcome  |
|---|-------------|---|-------------------------------------|------------------------------|--|
| NiCoO <sub>x</sub>  | Alkaline    | 350 - 430[3][4]                             | N/A                                 | Chronopotentiometry (~900 h) | Showed remarkable durability under continuous operation.[11][12] |
| La <sub>0.5</sub> Sr <sub>0.5</sub> Co <sub>0.8</sub> Ni <sub>0.2</sub> O <sub>3-δ</sub>        | 1 M KOH     | 213[15]                                     | N/A                                 | N/A                          | Lower overpotential suggests high activity.[15]                  |
| Ba <sub>0.5</sub> Sr <sub>0.5</sub> Co <sub>0.8</sub> Fe <sub>0.2</sub> O <sub>3-δ</sub> (BSCF) | 1 M KOH     | ~330  | 70.38[15]                           | N/A                          | Considered a benchmark perovskite for OER.[2][15]                |
| LaCaCoFe Perovskite   | 1 M KOH     | 320[6]                                      | 63.1[6]                             | Chronopotentiometry (>150 h) | Demonstrated long-term catalytic stability.[6]                   |

Table 2: Comparative OER Performance of Benchmark Catalysts

| Catalyst               | Electrolyte | Overpotential @ 10 mA cm <sup>-2</sup> (mV) | Tafel Slope (mV dec <sup>-1</sup> ) | Stability Test & Duration    | Stability Outcome   |
|------------------------|-------------|---|-------------------------------------|------------------------------|---|
| IrO <sub>2</sub>       | Acidic      | ~300 - 370                                  | 40 - 70                             | Generally stable             | Benchmark for activity and stability in acidic media.[16]   |
| RuO <sub>2</sub>       | Acidic      | ~250 - 320                                  | 30 - 60                             | Prone to dissolution         | Higher initial activity than IrO <sub>2</sub> but suffers from poor durability at high potentials. [17] |
| NiFe-based (e.g., LDH) | Alkaline    | ~200 - 300                                  | 30 - 50                             | Chronopotentiometry (>100 h) | Widely studied, highly active, and relatively stable non-precious metal catalysts.                      |

## Visualizing Experimental and Degradation Pathways

The following diagrams illustrate a typical workflow for stability testing and a proposed degradation mechanism for Ni-Co based catalysts.



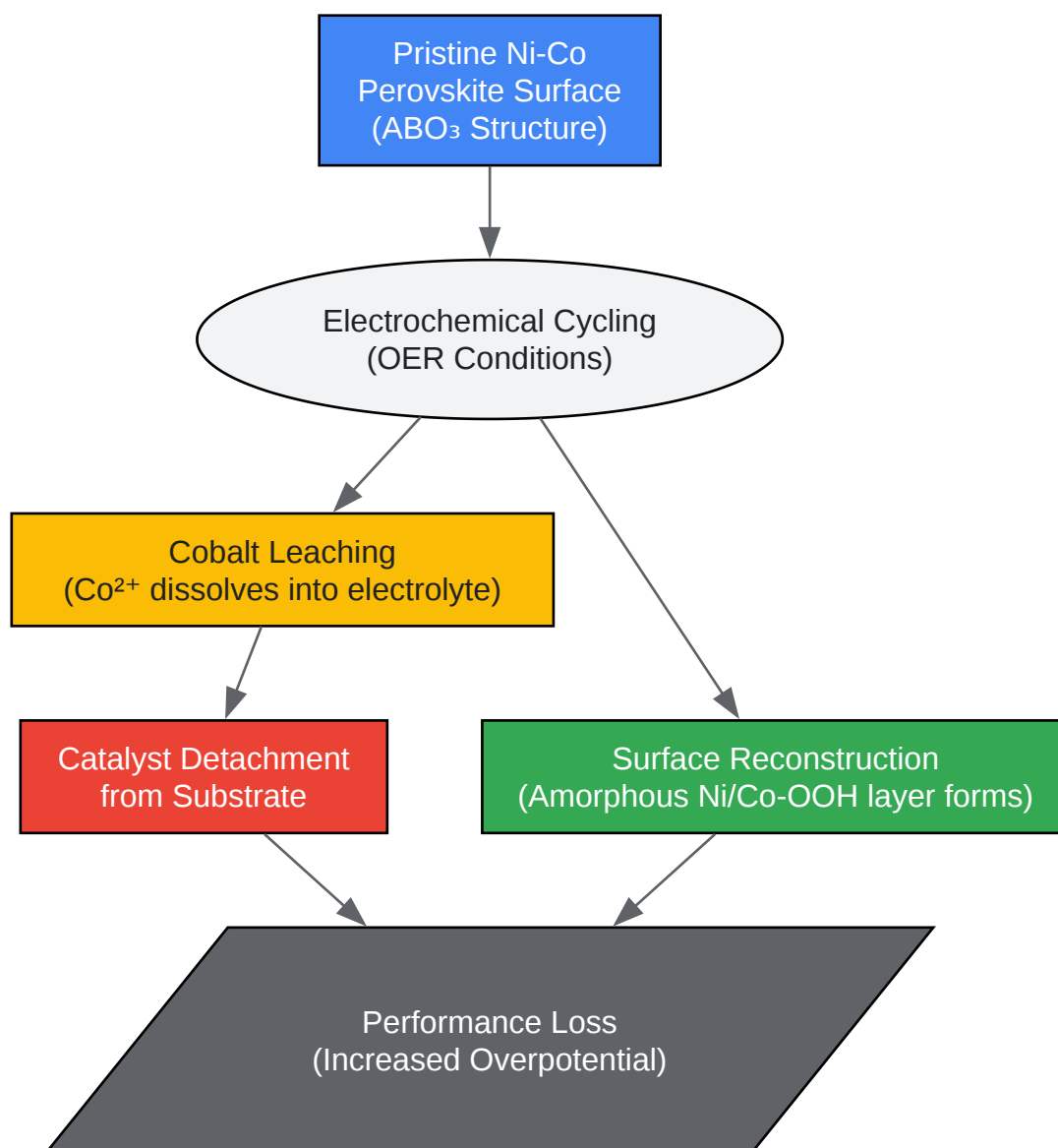
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A generalized workflow for assessing the long-term stability of electrocatalysts.

## Degradation Mechanisms

Understanding the pathways of performance decay is crucial for designing more robust catalysts. For Ni-Co perovskites, several degradation mechanisms have been proposed:

- **A-site Dissolution:** In some perovskite structures, the A-site cation can leach into the electrolyte, leading to surface restructuring.[\[18\]](#)
- **Cobalt Leaching:** Studies on NiCoOx catalysts suggest that the leaching of cobalt from the catalyst surface into the electrolyte is a significant factor contributing to degradation, particularly under intermittent operation.[\[13\]](#)[\[14\]](#) This can lead to the physical detachment of the catalyst from its substrate.[\[13\]](#)[\[14\]](#)
- **Surface Amorphization:** During OER, the crystalline surface of the perovskite can transform into an amorphous (oxy)hydroxide layer. While this layer is often considered the true active site, its stability can be limited, and it may be prone to dissolution or loss of contact with the underlying conductive material.



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A simplified diagram of potential degradation pathways for Ni-Co electrocatalysts.

## Conclusion

**Nickel-cobalt** perovskites demonstrate significant promise as stable and active OER electrocatalysts, particularly in alkaline environments where they can operate for hundreds to thousands of hours with minimal degradation.[6][11][12] Their performance is competitive with other non-precious metal catalysts and they represent a cost-effective alternative to noble metal oxides. However, their stability can be challenged by factors such as cation leaching,

especially under the dynamic conditions required for integration with renewable energy systems.[13][14]

Future research should focus on developing standardized accelerated durability testing protocols to enable more direct and reliable comparisons between different studies.[3][4][19] Furthermore, in-depth, in-situ characterization techniques are needed to further elucidate degradation mechanisms, paving the way for the rational design of Ni-Co perovskites with enhanced durability for long-term, large-scale applications in the renewable energy sector.

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